molecular formula C14H24ClNO2 B3026052 1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride CAS No. 53581-55-8

1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride

Cat. No.: B3026052
CAS No.: 53581-55-8
M. Wt: 273.80 g/mol
InChI Key: HDNDRDMJFFBLGO-UHFFFAOYSA-N
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Description

It was first synthesized by Alexander Shulgin and described in his book “Phenethylamines I Have Known And Loved” (PiHKAL) . This compound is known for its hallucinogenic properties and is primarily used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DOPR (hydrochloride) involves several steps:

    Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with propylmagnesium bromide to form 2,5-dimethoxy-4-propylbenzyl alcohol.

    Oxidation: The benzyl alcohol is then oxidized to 2,5-dimethoxy-4-propylbenzaldehyde.

    Reductive Amination: The benzaldehyde undergoes reductive amination with methylamine to form 2,5-dimethoxy-4-propylamphetamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production would require optimization for large-scale operations, including the use of continuous flow reactors and more efficient purification techniques.

Types of Reactions:

    Oxidation: DOPR (hydrochloride) can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of DOPR (hydrochloride).

Scientific Research Applications

DOPR (hydrochloride) has several applications in scientific research:

Mechanism of Action

DOPR (hydrochloride) exerts its effects primarily through the activation of serotonin receptors, particularly the 5-HT2A receptor. This activation leads to altered neurotransmission and the characteristic hallucinogenic effects. The compound also interacts with other neurotransmitter systems, including dopamine and norepinephrine, contributing to its overall psychoactive profile .

Comparison with Similar Compounds

    2,5-Dimethoxy-4-methylamphetamine (DOM): Another psychedelic amphetamine with similar hallucinogenic properties.

    2,5-Dimethoxy-4-ethylamphetamine (DOET): Shares structural similarities and psychoactive effects.

    2,5-Dimethoxy-4-bromoamphetamine (DOB): Known for its potent hallucinogenic effects.

Uniqueness of DOPR (hydrochloride): DOPR (hydrochloride) is unique due to its specific propyl substitution at the 4-position of the aromatic ring, which influences its pharmacological profile and potency. Compared to other similar compounds, DOPR (hydrochloride) may exhibit different binding affinities and efficacies at various serotonin receptor subtypes, leading to distinct psychoactive effects .

Properties

IUPAC Name

1-(2,5-dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-5-6-11-8-14(17-4)12(7-10(2)15)9-13(11)16-3;/h8-10H,5-7,15H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNDRDMJFFBLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1OC)CC(C)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53581-55-8
Record name DOPR hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBS6G7KBL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride
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1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride
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1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride
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1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride
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1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride
Reactant of Route 6
1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine;hydrochloride

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